molecular formula C20H20ClN5O3S B292580 ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate

ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate

Katalognummer B292580
Molekulargewicht: 445.9 g/mol
InChI-Schlüssel: AUKIGBKVPHVUSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate in lab experiments is its broad-spectrum activity against various cancer cells, fungi, and bacteria. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate. Some of these include:
1. Further exploration of its potential applications in the treatment of neurodegenerative disorders.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its mechanism of action at the molecular level.
4. Evaluation of its potential toxicity and side effects in vivo.
5. Development of novel derivatives with improved pharmacological properties.
In conclusion, ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate is a promising chemical compound with significant potential in various fields. Its diverse applications and broad-spectrum activity make it an attractive candidate for further research and development.

Synthesemethoden

The synthesis of ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate involves the reaction of 4-chloroaniline with 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The resulting intermediate is then reacted with ethyl chloroacetate to produce the final product.

Wissenschaftliche Forschungsanwendungen

Ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer, antifungal, and antibacterial activities. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Eigenschaften

Molekularformel

C20H20ClN5O3S

Molekulargewicht

445.9 g/mol

IUPAC-Name

ethyl 2-(4-chloro-N-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]anilino)acetate

InChI

InChI=1S/C20H20ClN5O3S/c1-3-29-18(28)12-26(16-6-4-15(21)5-7-16)17(27)13-30-20-24-23-19(25(20)2)14-8-10-22-11-9-14/h4-11H,3,12-13H2,1-2H3

InChI-Schlüssel

AUKIGBKVPHVUSD-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC=C(C=C1)Cl)C(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Kanonische SMILES

CCOC(=O)CN(C1=CC=C(C=C1)Cl)C(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.